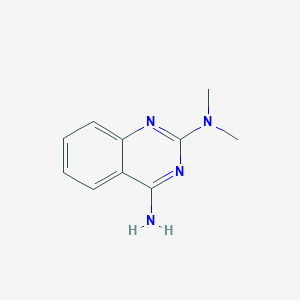![molecular formula C11H15NO4 B231450 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol CAS No. 18212-81-2](/img/structure/B231450.png)
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol, also known as salenH2, is a chelating ligand widely used in coordination chemistry and bioinorganic chemistry. It is a versatile compound that has attracted significant attention due to its unique properties, including its ability to coordinate with metal ions, its stability, and its potential as a catalyst in various chemical reactions.
Mécanisme D'action
SalenH2 acts as a chelating agent, forming stable complexes with metal ions. The coordination of metal ions by 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol can lead to changes in the metal's electronic properties, resulting in altered reactivity and selectivity in chemical reactions.
Effets Biochimiques Et Physiologiques
SalenH2 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and metal ion transport. Its ability to chelate metal ions has also been studied in the context of metal toxicity and metal homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
SalenH2 is a versatile compound that offers several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its use can be limited by factors such as its potential toxicity and the need for specialized equipment to study its coordination chemistry.
Orientations Futures
For 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol research could include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its coordination chemistry with new metal ions.
Méthodes De Synthèse
SalenH2 can be synthesized through the condensation of 2-hydroxybenzaldehyde and ethylenediamine in the presence of formaldehyde. The resulting product is a Schiff base that can be protonated to form the corresponding bis(salicylidene)ethylenediamine ligand.
Applications De Recherche Scientifique
SalenH2 has been extensively studied in various fields of science, including chemistry, biochemistry, and pharmacology. Its unique properties make it an attractive compound for a wide range of applications, including catalysis, sensing, drug delivery, and imaging.
Propriétés
Numéro CAS |
18212-81-2 |
|---|---|
Nom du produit |
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol |
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
Clé InChI |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3.2.1]Propellane](/img/structure/B231374.png)
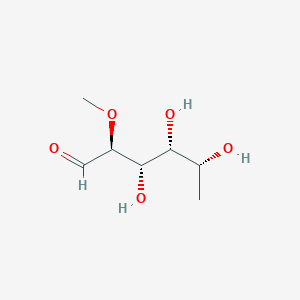
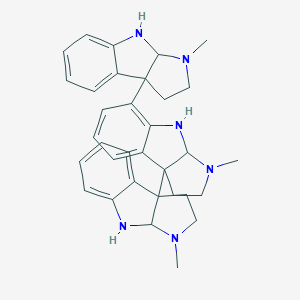
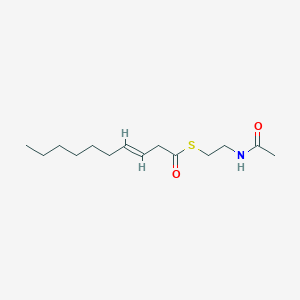
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
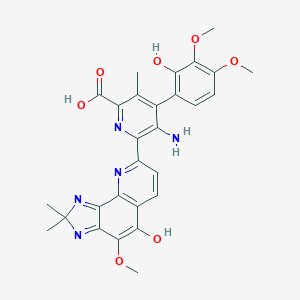




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
